3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, characterized by its unique structure and potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and analgesic effects. This specific compound features an aminophenyl group attached to a phenyl moiety, contributing to its biological activity and making it a subject of interest in medicinal chemistry.
This compound is classified as a quinazolinone, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring. Quinazolinones are often studied for their therapeutic potential due to their ability to interact with biological targets.
The synthesis of 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone can be achieved through several methods. One efficient approach involves the condensation of 2-aminobenzamide with appropriate aldehydes or carboxylic acids under basic conditions.
In typical experiments, starting materials like 2-aminobenzamide and benzyl alcohol are reacted under controlled temperatures and monitored using techniques such as thin-layer chromatography (TLC) to assess reaction progress. The final product is isolated using techniques like solvent extraction and recrystallization .
The molecular structure of 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone can be represented as follows:
The compound's structure can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance, NMR spectra reveal characteristic peaks corresponding to the aromatic protons and functional groups present in the molecule .
3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone participates in various chemical reactions that can modify its structure or enhance its biological activity.
These reactions often require careful control of temperature and pH conditions to ensure high yields and selectivity for desired products.
The mechanism of action for compounds like 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone typically involves interaction with specific biological targets, including enzymes or receptors.
Studies have shown that certain quinazolinones exhibit significant activity against cancer cell lines and demonstrate analgesic properties in animal models .
The physical and chemical properties of 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone are critical for understanding its behavior in various environments.
The scientific uses of 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone span various fields due to its pharmacological properties.
Quinazolinone chemistry originated in 1869 with Griess's synthesis of the first derivative (2-cyano-3,4-dihydro-4-oxoquinazoline), establishing foundational methodologies for heterocyclic synthesis [5] [10]. The scaffold gained prominence in the 1950s with the isolation of febrifugine—a natural quinazolinone alkaloid from Dichroa febrifuga—which demonstrated potent antimalarial properties [3] [10]. This discovery catalyzed systematic exploration of synthetic quinazolinones, leading to clinically impactful drugs:
Table 1: Key Milestones in Quinazolinone Drug Development
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesizes first quinazolinone | Established core synthetic pathway |
1903 | Gabriel devises improved synthesis | Enabled scalable production |
1951 | Methaqualone clinical use | Validated CNS applications |
2004 | FDA approval of Erlotinib | Confirmed kinase inhibition potential |
2010s | >400 patents filed for quinazolinone derivatives | Reflects sustained therapeutic relevance |
By 2023, over 300,000 quinazolinone derivatives had been documented, with ~40,000 exhibiting validated bioactivities against diverse disease targets [10].
The 4(3H)-quinazolinone core—a bicyclic system fusing benzene and pyrimidin-4(3H)-one rings—confers unique physicochemical and electronic properties essential for bioactivity:
Table 2: Impact of Substituents on 4(3H)-Quinazolinone Bioactivity
Position | Common Modifications | Pharmacological Influence |
---|---|---|
C2 | Methyl, phenyl, thiol | Enhances metabolic stability & receptor affinity |
N3 | Alkyl, aryl, heteroaryl | Dictates target selectivity (e.g., kinase vs. tubulin) |
C6/C7 | Halogens, methoxy, amino | Improves cell penetration & potency against resistant pathogens |
C5/C8 | Hydrophobic groups | Modulates binding to hydrophobic enzyme pockets |
Notably, 3-aryl substitutions (e.g., in EGFR inhibitors) extend molecular rigidity, enhancing target affinity by reducing conformational entropy loss upon binding [3] [9].
This compound (CAS# 27440-42-2; Mol. Formula C₂₁H₁₇N₃O; MW 327.39 g/mol) integrates three strategic structural motifs [1] [8]:
Table 3: Key Structural Attributes and Their Functional Roles
Structural Feature | Chemical Role | Therapeutic Implication |
---|---|---|
4(3H)-Quinazolinone core | Hydrogen-bond donor/acceptor | Target recognition (enzymes/DNA) |
2-Methyl group | Electron donation + steric shield | Metabolic stabilization |
Biphenyl system at N3 | Planar conjugated π-system | Intercalation/Protein stacking |
Para-amino group on terminal phenyl | Derivatization point + H-bond donation | Enables prodrug strategies & solubility enhancement |
The conjugated system also exhibits fluorescence (λₑₓ ~350 nm), supporting applications as a biochemical probe for target engagement studies [3] [10]. Its synthesis typically involves Niementowski condensation or transition metal-catalyzed arylation [5] [9], positioning it as a versatile intermediate for anticancer, antimicrobial, and anti-inflammatory agents.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3